molecular formula C21H26N4O4 B2766009 1-(3,4-dimethylphenyl)-5-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-3-carboxamide CAS No. 2034227-29-5

1-(3,4-dimethylphenyl)-5-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-3-carboxamide

Cat. No. B2766009
M. Wt: 398.463
InChI Key: VPJKGWXYHPKXDW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, an oxadiazole ring, and a tetrahydropyran ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the oxadiazole ring, and the attachment of the tetrahydropyran ring.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of multiple functional groups suggests that it could participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all be determined by the specific arrangement of its functional groups.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research in the field of heterocyclic chemistry often focuses on the synthesis of novel compounds that can serve as key intermediates or active pharmaceutical ingredients (APIs). For example, the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds, as outlined by Kumar and Mashelker (2007), involves the creation of compounds expected to have better hypertensive activity. These synthesis processes typically aim at introducing new pharmacophores into the chemical space, potentially leading to the discovery of new drugs with improved efficacy and safety profiles (Kumar & Mashelker, 2007).

Antimicrobial and Antimycobacterial Activities

Another significant area of application for such compounds is in the development of antimicrobial and antimycobacterial agents. For instance, Sidhaye et al. (2011) reported on the synthesis, antimicrobial, and antimycobacterial activity of nicotinic acid hydrazide derivatives. This research highlights the potential of heterocyclic compounds in addressing various infectious diseases by inhibiting the growth of harmful microorganisms and mycobacteria, which are responsible for tuberculosis (Sidhaye et al., 2011).

Molecular Interaction Studies

Compounds with complex heterocyclic structures are also subjects of molecular interaction studies to understand their binding mechanisms with biological targets. For example, Shim et al. (2002) explored the molecular interactions of a cannabinoid receptor antagonist, demonstrating the compound's potential in modulating cannabinoid receptor activity. Such studies are crucial for drug development, especially in designing compounds with targeted therapeutic effects (Shim et al., 2002).

Safety And Hazards

Without specific information, it’s hard to provide a detailed analysis of the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.


Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials.


properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-13-3-4-17(9-14(13)2)25-12-16(10-19(25)26)21(27)22-11-18-23-20(24-29-18)15-5-7-28-8-6-15/h3-4,9,15-16H,5-8,10-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJKGWXYHPKXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NO3)C4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-5-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-3-carboxamide

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